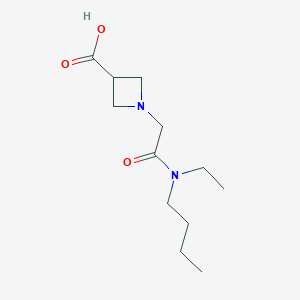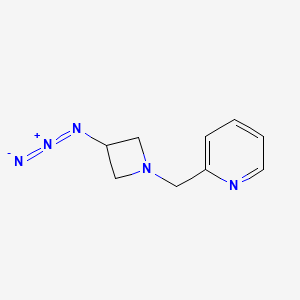
2-((3-Azidoazetidin-1-yl)methyl)pyridine
描述
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-((3-Azidoazetidin-1-yl)methyl)pyridine, has been a topic of interest in recent years. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, an azetidine ring, and an azide functional group. The azide functional group makes the molecule highly reactive.Physical and Chemical Properties Analysis
This compound is generally stable and has an orange to brown color. More specific physical and chemical properties are not found in the retrieved papers.未来方向
The synthesis of substituted pyridines, such as 2-((3-Azidoazetidin-1-yl)methyl)pyridine, has been a topic of interest in recent years . Future research may focus on developing more robust synthetic routes for the incorporation of various functional groups on the pyridine scaffold . This could lead to the creation of new bioactive molecules with potential applications in medicinal and agricultural chemistry .
作用机制
It’s worth noting that azetidin-2-one derivatives, which are structurally related to this compound, have been found to exhibit diversified biological and pharmacological activity . They have been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin . The inherent rigidity of spirocyclic compounds, which include azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
生化分析
Cellular Effects
The effects of 2-((3-Azidoazetidin-1-yl)methyl)pyridine on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the phosphatidylinositol-3-kinase (PI3K) pathway, leading to alterations in cell proliferation, growth, and differentiation. Furthermore, this compound can impact gene expression by binding to specific transcription factors or modifying histones, thereby regulating the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes. These molecular interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively target specific enzymes or proteins, leading to minimal adverse effects. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome. These dosage-dependent effects are critical for optimizing the use of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic fate in biological systems .
属性
IUPAC Name |
2-[(3-azidoazetidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-3-1-2-4-11-8/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUIPLNCJMFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


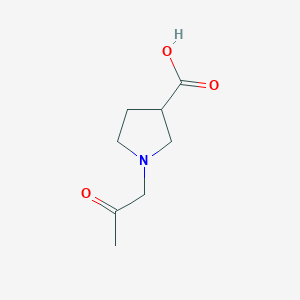

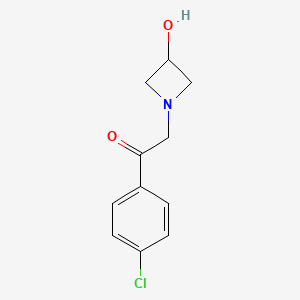

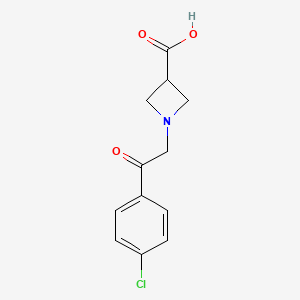

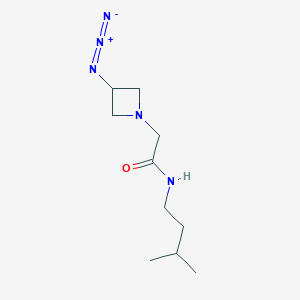
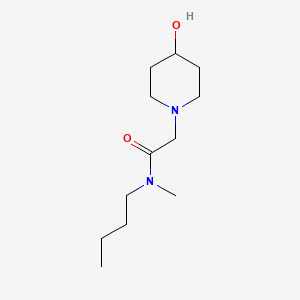
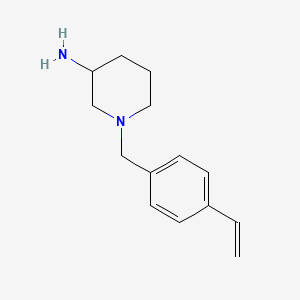
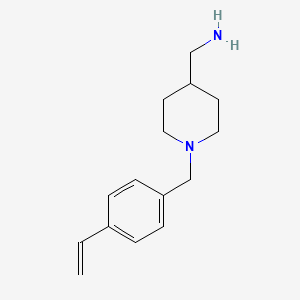
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)


